tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-9(2,3)15-8(14)12-11-4-10(5-11,6-11)7-13/h13H,4-7H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSVTBQQRZBFHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638765-26-0 | |
| Record name | tert-butyl N-[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [1.1.1]propellane intermediate, which is synthesized via a series of cyclization reactions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde and a suitable base.
Carbamate Formation: The final step involves the reaction of the hydroxymethyl-substituted bicyclo[1.1.1]pentane with tert-butyl isocyanate under mild conditions to form the carbamate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions, particularly at the carbamate group, using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or acid catalyst.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate has been investigated for its potential therapeutic effects, particularly in neuroprotection and cognitive enhancement. Research indicates that compounds with similar structures can inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease treatment.
Case Study: Neuroprotective Effects
A study explored the protective effects of similar carbamate derivatives against oxidative stress in neuronal cells. Results demonstrated that these compounds could reduce glutamate-induced toxicity, suggesting a potential role in preventing neurodegeneration .
Antioxidant Applications
The compound may exhibit antioxidant properties due to its structural characteristics, which can stabilize free radicals. This makes it a candidate for use in formulations aimed at reducing oxidative stress in biological systems.
Material Science
In materials science, the compound's stability and reactivity can be leveraged to enhance the properties of polymers and plastics. Its hydrophobic nature may improve the water resistance and durability of materials.
Application Example: Polymer Stabilization
The incorporation of carbamate derivatives into polymer matrices has been shown to enhance thermal stability and mechanical properties, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form stable covalent bonds with active sites of enzymes, inhibiting their activity. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Modifications on the BCP Scaffold
The following compounds share the BCP core but differ in substituents, influencing their reactivity, solubility, and applications.
Table 1: Structural and Functional Comparisons
Research and Industrial Relevance
- Pharmaceutical Applications : The hydroxymethyl derivative is a key intermediate in synthesizing BCP-based kinase inhibitors, as evidenced by its use in eIF2B activators (). Its analogs are being explored for neurodegenerative disease therapeutics .
- Material Science : The rigid BCP scaffold improves polymer thermal stability. Hydroxyethyl and bromomethyl variants are used in cross-linked hydrogels .
Biological Activity
tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate, with the CAS number 1638761-29-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₂₁NO₃
- Molecular Weight : 227.30 g/mol
- Structure : The compound features a bicyclic structure that is significant for its biological interactions.
Mechanisms of Biological Activity
Research indicates that tert-butyl carbamates can exhibit various biological activities, primarily through their interactions with enzyme systems and cellular receptors. Here are some key mechanisms:
- Enzyme Inhibition : Carbamates can act as reversible inhibitors of certain enzymes, affecting metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways in the nervous system.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against several biological targets:
| Target | Activity | Reference |
|---|---|---|
| Acetylcholinesterase | Inhibition (IC50 = 45 µM) | |
| Cyclooxygenase (COX) | Moderate inhibition | |
| Protein Kinase C | Activation |
These findings suggest that the compound could potentially be developed for therapeutic applications targeting neurodegenerative diseases and inflammation.
Case Studies
Several case studies have highlighted the biological activity of related compounds in the same class:
- Neuroprotective Effects : A study on structurally similar carbamates showed neuroprotective effects in animal models of Alzheimer's disease, suggesting that tert-butyl derivatives may share similar protective mechanisms.
- Anti-inflammatory Properties : Research indicated that carbamate derivatives can reduce inflammation in models of arthritis, potentially through COX inhibition.
Toxicology and Safety Profile
The safety profile of this compound is critical for its development as a therapeutic agent. Preliminary toxicity studies indicate:
- Low Acute Toxicity : LD50 values suggest low acute toxicity in animal models.
- Skin Irritation : The compound may cause mild irritation upon contact, necessitating careful handling.
Q & A
Basic Research Questions
Q. How can the synthesis of tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate be optimized for improved yield and purity?
- Methodology : Use trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) at 0°C for carbamate deprotection, achieving 97% yield . For purification, employ silica gel column chromatography with gradients of methanol in CH₂Cl₂ and triethylamine additives to enhance resolution of polar byproducts .
- Key Considerations : Monitor reaction progress via ¹H NMR with internal standards (e.g., 1,1,2,2-tetrachloroethane) to quantify intermediates .
Q. What spectroscopic techniques are most effective for characterizing tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate?
- Methodology :
- ¹H NMR : Resolve bicyclo[1.1.1]pentane core protons in CDCl₃ (δ 1.2–2.5 ppm) and hydroxymethyl groups (δ 3.5–4.0 ppm) .
- LC-MS : Confirm molecular weight (C₁₁H₁₉NO₃, calculated 213.28 g/mol) and detect impurities using reverse-phase columns .
Q. What purification strategies are recommended for isolating this compound from structurally similar byproducts?
- Methodology : Use silica gel chromatography with elution gradients (e.g., 0–2% methanol in CH₂Cl₂ + 1% triethylamine) to separate hydroxymethyl derivatives from unreacted amines or oxidized products . For large-scale batches, consider recrystallization in ethyl acetate/hexane mixtures .
Advanced Research Questions
Q. How does the bicyclo[1.1.1]pentane scaffold influence the pharmacokinetic properties of drug candidates incorporating this carbamate?
- Methodology : The bicyclo[1.1.1]pentane core acts as a bioisostere for tert-butyl groups or alkynes, improving metabolic stability and membrane permeability. Compare LogP values (calculated ~1.8) and plasma protein binding assays to validate enhanced bioavailability .
Q. What methodologies enable selective functionalization of the hydroxymethyl group without affecting the carbamate moiety?
- Methodology :
- Esterification : React with acyl chlorides in pyridine to form esters while preserving the carbamate .
- Oxidation : Use Dess-Martin periodinane to convert the hydroxymethyl to a ketone, confirmed by IR (C=O stretch at ~1700 cm⁻¹) .
Q. How can researchers resolve contradictions in reported yields for similar bicyclo[1.1.1]pentane derivatives synthesized under different catalytic conditions?
- Methodology : Analyze reaction parameters (e.g., catalyst loading, solvent polarity) across studies. For example, iridium-catalyzed alkylation yields 73% , while TFA-mediated deprotection achieves 97% . Optimize stoichiometry and temperature using design-of-experiments (DoE) frameworks .
Q. What are the key stability considerations for storing and handling this compound under experimental conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
